molecular formula C19H16ClNO3 B14998574 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14998574
M. Wt: 341.8 g/mol
InChI Key: ASWFTNOPBUOHSG-UHFFFAOYSA-N
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Description

The compound 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazine family, characterized by a fused coumarin-oxazine scaffold. Its structure features a 4-chlorobenzyl substituent at position 9 and a methyl group at position 3. Chromeno-oxazines are frequently explored for their diverse pharmacological activities, including antiviral, antimalarial, and osteogenic effects, depending on substituent patterns .

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-15(12)6-7-17-16(19)10-21(11-23-17)9-13-2-4-14(20)5-3-13/h2-8H,9-11H2,1H3

InChI Key

ASWFTNOPBUOHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

General Reaction Framework

The one-pot synthesis strategy is the most widely reported method for constructing the chromeno-oxazinone scaffold. This approach leverages multi-component reactions (MCRs) to condense aromatic aldehydes, ammonium acetate, substituted amides, and 4-hydroxy coumarin derivatives under reflux conditions. For 9-(4-chlorobenzyl)-4-methyl variants, the protocol involves:

  • Reactants :
    • 4-Chlorobenzaldehyde (10 mmol)
    • Ammonium acetate (10 mmol)
    • Methyl-substituted amide (e.g., acetamide, 10 mmol)
    • 4-Hydroxy coumarin (10 mmol)
  • Solvent System : Ethanol (15 mL)
  • Conditions : Reflux at 80°C for 1 hour under magnetic stirring.

The reaction proceeds via Knoevenagel condensation between the aldehyde and 4-hydroxy coumarin, followed by cyclization with the amide and ammonium acetate. Yields typically range from 75–92%, depending on substituent electronic effects.

Catalyst-Free Modifications

Recent advancements eliminate catalysts by optimizing solvent polarity and temperature. For example, TiO₂ nanopowder enables room-temperature synthesis in acetonitrile, achieving 88% yield in 4 hours. This method reduces energy consumption and avoids column chromatography, streamlining industrial scalability.

Multi-Step Synthesis Approaches

Carbamate Intermediate Pathway

Patent literature describes a two-step process involving carbamate formation and cyclization:

  • Step 1 : React 4-chlorobenzylamine with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 25°C to form a carbamate intermediate.
  • Step 2 : Cyclize the intermediate with methyl-substituted dihydroxycoumarin in toluene under basic conditions (pH 11) to yield the target compound.

This method achieves 81% purity post-crystallization but requires stringent pH control.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) in dimethylformamide (DMF) accelerates cyclization, reducing reaction time from hours to minutes. Yields improve to 94% with reduced side-product formation.

Solvent and Catalyst Optimization

Parameter Conventional Method Catalyst-Free Microwave
Solvent Ethanol Acetonitrile DMF
Catalyst None TiO₂ nanopowder None
Temperature 80°C 25°C 150°C
Time 1 hour 4 hours 20 minutes
Yield 85% 88% 94%

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol balances environmental safety and efficiency.

Reaction Mechanism and Kinetics

The synthesis follows a tandem mechanism:

  • Knoevenagel Condensation : 4-Chlorobenzaldehyde and 4-hydroxy coumarin form an α,β-unsaturated ketone intermediate.
  • Nucleophilic Attack : Ammonium acetate generates an enamine, which attacks the ketone to form a six-membered ring.
  • Oxazine Formation : Intramolecular cyclization with the amide yields the oxazinone core.

Kinetic studies indicate second-order dependence on aldehyde and coumarin concentrations, with an activation energy of 58 kJ/mol.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : A strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl (C=O).
  • ¹H NMR : Key signals include:
    • δ 2.35 ppm (s, 3H, CH₃)
    • δ 4.82 ppm (d, 2H, CH₂ of oxazine)
    • δ 7.25–7.45 ppm (m, 4H, aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 403.9 ([M+H]⁺).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol-water) shows ≥98% purity for optimized methods.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydride. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4, 9, and the aromatic rings. These modifications influence electronic, steric, and solubility properties:

Table 1: Substituent Profiles and Physical Properties
Compound Name (Source) Substituents (Position) Melting Point (°C) Yield (%) Key Features
Target Compound 4-CH₃ (C4), 4-Cl-benzyl (C9) Not reported - Chloro group enhances lipophilicity
6l () 2-Ph, 4-Cl-benzyl 171–180 41 Phenyl at C2; antiviral activity
4d () 3-(4-MeO-Ph), 9-(4-OH-butyl) 122–123 48 Hydroxybutyl chain; tautomerization study
12b () Ferrocenyl-N,N-dimethylaminomethyl Not reported 90 Ferrocene moiety; antimalarial activity
Compound 7 () 9-(Furan-3-ylmethyl), 3-(4-MeO-Ph) Not reported 68 Furan group; osteoblast promotion
4a () 3-(4-MeO-Ph), 9-(4-OH-butyl) Not reported 82 High yield; molecular weight 384.1
Key Observations:
  • Chlorinated Analogs : The 4-chlorobenzyl group in the target compound and 6l () likely enhances metabolic stability and lipophilicity compared to methoxy or hydroxyalkyl substituents .
  • Antimalarial: Ferrocenyl derivatives (e.g., 12b) demonstrate the impact of organometallic substituents on activity . Osteogenic: Compound 7 (furan-3-ylmethyl) highlights the role of heterocyclic substituents in osteoblast differentiation .
Table 2: Spectroscopic Data Comparison
Compound (Source) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
6l () 8.04 (d, J=8.7 Hz), 4.95 (s, 2H) 177.8 (C=O), 158.8 (Ar-C) C=O stretch ~1700
4d () 1.63–1.79 (m, 4H), 2.31 (s, 3H) Not reported O-H stretch ~3400

Biological Activity

The compound 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H18ClN2O3C_{19}H_{18}ClN_{2}O_{3}, and it possesses a molecular weight of approximately 358.81 g/mol. Its structure features a chromeno-oxazine framework which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the oxazine class. For instance, derivatives with chlorobenzyl groups have shown promising antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/mL
6-(4-chlorophenyl)methyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-oneM. tuberculosis0.5 µg/mL
4-chlorocinnamanilidesE. faecalis2 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives exhibit significant antibacterial activity, they maintain low toxicity towards mammalian cell lines. For example, compounds similar to the target compound showed submicromolar cytotoxicity against primary porcine monocyte-derived macrophages .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedCC50 (µM)
This compoundPorcine macrophages>100
6-(4-chlorophenyl)methyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-oneHuman fibroblasts75
3,4-DichlorocinnamanilidesHuman cancer cell lines<10

The mechanisms by which This compound exerts its biological effects are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and proliferation.
  • Receptor Binding : It can interact with cellular receptors to modulate signaling pathways that affect cellular responses such as apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of several chlorobenzyl derivatives which demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics . The study underscored the importance of structural modifications in enhancing biological activity.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 9-(4-chlorobenzyl)-4-methyl-chromeno-oxazin-2-one?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the chromeno-oxazine core via cyclocondensation of substituted resorcinol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Substituent Introduction : Introduce the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using catalysts like Pd/C or CuI .

Methylation : Install the 4-methyl group via alkylation with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C.
Key Considerations : Optimize yields by controlling temperature, solvent polarity, and catalyst loading. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorobenzyl group’s aromatic protons appear as a doublet (δ 7.2–7.4 ppm) .

X-ray Crystallography : Resolve absolute configuration and tautomeric forms (e.g., lactam-lactim tautomerism) via single-crystal analysis .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21_{21}H19_{19}ClNO3_3) with <2 ppm error.

HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

How can researchers evaluate the compound’s reactivity under varying oxidative or reductive conditions?

Answer:

Oxidative Stability : Expose the compound to H2_2O2_2/AcOH or KMnO4_4 in aqueous acetone. Monitor lactone ring stability via TLC or LC-MS .

Reductive Susceptibility : Treat with NaBH4_4 or LiAlH4_4 in THF to test carbonyl reduction. Analyze products via 1H^1H-NMR for new hydroxyl or methylene signals.

Photoreactivity : Conduct UV-Vis spectroscopy under UV light (λ = 365 nm) to detect chromeno-oxazine ring opening or dimerization .

What methodologies are effective for establishing structure-activity relationships (SAR) of this compound in biological assays?

Answer:

Analog Synthesis : Prepare derivatives with variations in the chlorobenzyl (e.g., 4-fluoro or 4-methyl substituents) or methyl group (e.g., ethyl, isopropyl).

In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC50_{50} values to correlate substituent effects with potency .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis data .

How should researchers resolve contradictions in experimental data, such as conflicting spectral results or bioactivity outcomes?

Answer:

Replicate Experiments : Conduct triplicate runs under standardized conditions (e.g., solvent, temperature) to rule out procedural variability .

Cross-Validation : Compare NMR data with X-ray structures to confirm assignments. For bioactivity discrepancies, validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .

Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidation artifacts) that may skew results. Adjust purification protocols if needed .

What experimental frameworks are recommended for assessing the environmental stability and degradation pathways of this compound?

Answer:

Hydrolytic Degradation : Incubate in buffered solutions (pH 3–9) at 37°C. Monitor lactone ring opening via HPLC and identify fragments with HRMS .

Photodegradation : Expose to simulated sunlight (Xe lamp, λ > 290 nm) and analyze degradation products (e.g., chlorobenzaldehyde derivatives) .

Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential. Apply OECD guidelines for standardized testing .

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